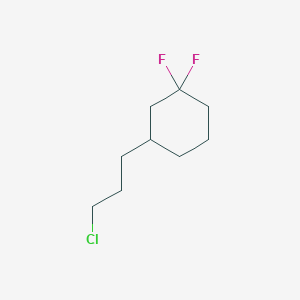

3-(3-Chloropropyl)-1,1-difluorocyclohexane

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15ClF2 |

|---|---|

Molecular Weight |

196.66 g/mol |

IUPAC Name |

3-(3-chloropropyl)-1,1-difluorocyclohexane |

InChI |

InChI=1S/C9H15ClF2/c10-6-2-4-8-3-1-5-9(11,12)7-8/h8H,1-7H2 |

InChI Key |

KJUCDZPYIRADCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)(F)F)CCCCl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for Difluorocyclohexanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed investigation of difluorocyclohexane derivatives. In particular, Fluorine-19 (¹⁹F) NMR offers exceptional sensitivity and a wide chemical shift range, making it ideal for analyzing the electronic environment and conformational dynamics of these molecules.

For 3-(3-Chloropropyl)-1,1-difluorocyclohexane, the cyclohexane (B81311) ring is expected to adopt a chair conformation. In this conformation, the two fluorine atoms are non-equivalent, occupying axial (Fₐₓ) and equatorial (Fₑq) positions. At sufficiently low temperatures where the rate of chair-chair interconversion is slow on the NMR timescale, two distinct signals are expected in the ¹⁹F NMR spectrum. The electronic environment, and thus the chemical shift of each fluorine, is influenced by its spatial orientation relative to the rest of the molecule.

The analysis of chemical shifts and coupling constants in the low-temperature ¹⁹F NMR spectrum provides detailed structural insights. Based on studies of the parent 1,1-difluorocyclohexane (B1205268), the equatorial fluorine resonance is typically observed downfield from the axial fluorine resonance. semanticscholar.orgaip.orgdtic.mil This difference in chemical shift (Δδ = δₑq - δₐₓ) is a key parameter in conformational analysis.

Furthermore, the spectrum reveals spin-spin coupling between the geminal fluorine atoms and between the fluorine and nearby hydrogen atoms.

Fluorine-Fluorine Coupling (²JFF): A large geminal coupling constant is characteristic of gem-difluoro groups on a cyclohexane ring. For 1,1-difluorocyclohexane, this value is approximately 235 Hz. semanticscholar.orgaip.org

Fluorine-Hydrogen Coupling (JFH): Vicinal (³JFH) and geminal (²JFH) couplings provide crucial conformational information. The magnitude of vicinal coupling constants is dependent on the dihedral angle between the C-F and C-H bonds. Studies on analogous compounds have shown that the axial-axial H-F coupling constant (³J(Hₐₓ–Fₐₓ)) is significantly larger than the equatorial-axial H-F coupling (³J(Hₑq–Fₐₓ)). semanticscholar.orgaip.org The presence of the 3-(3-chloropropyl) substituent makes the molecule asymmetric, leading to a more complex proton spectrum where all methylene (B1212753) protons are chemically non-equivalent. modgraph.co.uk

| Parameter | Expected Value / Observation | Reference Compound |

|---|---|---|

| δ(Fₑq) - δ(Fₐₓ) | ~15.6 ppm (Fₑq downfield) | 1,1-Difluorocyclohexane semanticscholar.orgaip.org |

| ²JFF | ~235 Hz | 1,1-Difluorocyclohexane semanticscholar.orgaip.org |

| ³J(Hₐₓ–Fₐₓ) | ~34 Hz | 1,1-Difluorocyclohexane semanticscholar.orgaip.org |

| ³J(Hₑq–Fₐₓ) | ~11.5 Hz | 1,1-Difluorocyclohexane semanticscholar.orgaip.org |

Variable temperature (VT) NMR is a powerful technique used to study dynamic processes such as the chair-chair ring inversion of cyclohexane derivatives. numberanalytics.com For this compound, the ring flip interchanges the axial and equatorial positions of the fluorine atoms and the substituents on the ring.

As the temperature is raised from the low-temperature regime, the rate of this conformational exchange increases. The ¹⁹F NMR spectrum exhibits characteristic changes: the two sharp signals for Fₐₓ and Fₑq broaden, move closer together, and eventually merge into a single broad peak at the coalescence temperature (Tc). semanticscholar.orgaip.org Upon further heating, this peak continues to sharpen, resulting in a single, time-averaged resonance, as the exchange becomes fast on the NMR timescale.

By analyzing the NMR spectra at various temperatures, the kinetics of the ring inversion process can be quantified. This allows for the determination of the activation parameters for the conformational isomerization, including the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). nih.govacs.org The free energy of activation for the ring inversion of 1,1-difluorocyclohexane has been determined to be approximately 9.8 kcal/mol. semanticscholar.orgaip.orgaip.org For substituted rings, such as 3,3-dimethyl-1,1-difluorocyclohexane, similar activation energies are observed. researchgate.net These parameters quantify the energy barrier to the inversion process and provide insight into the flexibility of the cyclohexane ring.

| Compound | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) |

|---|---|---|---|

| 1,1-Difluorocyclohexane (in CS₂) | 9.8 | 9.0 | -3.3 |

| 1,1-Difluorocyclohexane (in CFCl₃) | 9.8 | 8.6 | -5.0 |

| 3,3-Dimethyl-1,1-difluorocyclohexane | 9.4 | 10.4 | 4.5 |

To accurately determine the rate of exchange (k) at temperatures other than the coalescence point, a complete line-shape analysis is employed. ucsb.eduucl.ac.uk This method involves computer-based simulation of the experimental NMR spectra. colab.ws The theoretical line shape is calculated using the Bloch-McConnell equations, which model the effect of chemical exchange on the NMR signal. ucsb.edu By fitting the calculated line shapes to the experimental spectra recorded at different temperatures, a precise value for the exchange rate at each temperature can be extracted. semanticscholar.orgaip.org This comprehensive approach is more rigorous and provides more detailed kinetic information than simpler methods that rely solely on the coalescence temperature.

Variable Temperature NMR for Conformational Isomerization Kinetics and Dynamics.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the molecular vibrations and functional groups present in a molecule. wikipedia.orgmdpi.com These two methods are complementary; FTIR spectroscopy is sensitive to vibrations that cause a change in the dipole moment (e.g., polar bonds), while Raman spectroscopy detects vibrations that cause a change in polarizability (e.g., non-polar, symmetric bonds). surfacesciencewestern.comspectroscopyonline.com

For this compound, the vibrational spectra would be characterized by several key features:

C-H Stretching: Bands in the 2850–3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds on the cyclohexane ring and the propyl chain. asianpubs.org

C-F Stretching: Strong absorptions in the infrared spectrum, typically in the 1000–1200 cm⁻¹ range, are characteristic of carbon-fluorine stretching vibrations. The exact position of these bands can be sensitive to the conformational environment.

C-Cl Stretching: A band corresponding to the carbon-chlorine stretch is expected in the lower frequency "fingerprint" region, generally between 600 and 800 cm⁻¹.

Cyclohexane Ring Vibrations: The spectrum will also contain a complex series of bands corresponding to the various deformations of the cyclohexane ring, such as rocking, wagging, and twisting modes. asianpubs.org

The combination of FTIR and Raman spectroscopy allows for a more complete vibrational assignment and a comprehensive structural characterization of the molecule. spectroscopyonline.com

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. sigmaaldrich.com For difluorocyclohexanes, electron impact (EI) ionization is a common method where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. docbrown.info

Key fragmentation pathways for halogenated cyclohexanes often involve the loss of the halogen atom or a hydrogen halide. miamioh.edu In the case of this compound, the complex interplay of the different halogen substituents would lead to a unique fragmentation fingerprint, allowing for its unambiguous identification.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides detailed information about bond lengths, bond angles, and conformational features of the molecule in the solid state. For difluorocyclohexane derivatives, obtaining a single crystal of suitable quality is the first and often most challenging step. nih.gov

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is used to generate an electron density map, from which the atomic positions can be determined. nih.gov For cyclohexane derivatives, X-ray crystallography can definitively establish the chair conformation of the cyclohexane ring and the axial or equatorial positions of the substituents. uni-muenchen.de In the case of this compound, this technique would provide unequivocal proof of the gem-difluoro substitution at the 1-position and the attachment of the 3-chloropropyl group at the 3-position, including its specific orientation relative to the ring. The structural data obtained from X-ray crystallography is considered the gold standard for molecular structure confirmation. nih.gov

Analytical Methodologies for Fluorine Content in Organic Compounds

The accurate determination of fluorine content in organic compounds is crucial for confirming their composition and for environmental monitoring. stackexchange.comnih.gov Several specialized techniques have been developed for this purpose, often categorized by how the total or specific fractions of organic fluorine are measured.

Table 1: Overview of Total Organic Fluorine (TOF) Determination

| Parameter | Description |

|---|---|

| Analyte | Total organically bound fluorine |

| Principle | Combustion of the sample to convert organic fluorine to hydrogen fluoride (B91410) (HF), followed by quantification of fluoride ions. |

| Primary Technique | Combustion Ion Chromatography (CIC) |

| Application | Comprehensive screening for the presence of all organic fluorine compounds. |

| Key Advantage | Provides a total measure of organofluorine content, independent of the specific chemical structures. |

Extractable Organic Fluorine (EOF) and Adsorbable Organic Fluorine (AOF) are sum parameters that measure specific fractions of the total organic fluorine. qa-group.comqa-group.com

Extractable Organic Fluorine (EOF) quantifies the portion of organic fluorine that can be extracted from a solid or liquid sample using a solvent. qa-group.comteinstruments.com This method is often used for environmental samples like soil and water to assess the bioavailable or mobile fraction of fluorinated compounds. qa-group.comteinstruments.com The analysis typically involves solid-phase extraction (SPE) to isolate the organic fluorine compounds, followed by quantification using techniques like CIC or High-Resolution Continuum Source Graphite (B72142) Furnace Molecular Absorption Spectrometry (HR-CS GF MAS). teinstruments.comnih.govnih.gov

Adsorbable Organic Fluorine (AOF) measures the amount of organic fluorine that can be adsorbed onto a sorbent material, typically activated carbon. qa-group.commetrohm.comfilab.fr This method is widely used for screening water samples for the presence of PFAS and other organofluorine pollutants. metrohm.comsgsaxys.com The procedure involves passing the water sample through an activated carbon cartridge, which retains the organofluorine compounds. The cartridge is then combusted, and the resulting fluoride is measured by ion chromatography. sgsaxys.comnemi.gov

Table 2: Comparison of EOF and AOF Analysis

| Parameter | Extractable Organic Fluorine (EOF) | Adsorbable Organic Fluorine (AOF) |

|---|---|---|

| Definition | The fraction of organic fluorine that can be extracted by a solvent. | The fraction of organic fluorine that can be adsorbed onto a sorbent. |

| Typical Matrix | Soil, sludge, cosmetics. qa-group.comoru.se | Water (surface, drinking, wastewater). qa-group.com |

| Methodology | Solvent extraction followed by analysis (e.g., CIC, HR-CS GF MAS). teinstruments.comnih.gov | Adsorption on activated carbon, followed by combustion and IC analysis. sgsaxys.comnemi.gov |

| Application | Assessing mobile/bioavailable organofluorine content. | Screening water for organofluorine contamination. metrohm.com |

Combustion Ion Chromatography (CIC) has become a preferred method for the analysis of various organofluorine sum parameters like TOF, EOF, and AOF. nih.gov It is valued for its ability to measure the cumulative organofluorine content after combustion converts it to hydrofluoric acid. nih.gov While it is a non-selective method in that it measures total fluorine after sample preparation, its combination with extraction or adsorption steps allows for the specific determination of EOF and AOF. chromatographyonline.com The sensitivity and reproducibility of CIC are key factors in its widespread use for environmental monitoring of fluorinated pollutants. nih.gov

High-Resolution Continuum Source Graphite Furnace Molecular Absorption Spectrometry (HR-CS GF MAS) is a highly sensitive and selective technique for fluorine determination. kobv.de This method is based on the in situ formation of a diatomic molecule, typically gallium monofluoride (GaF), in a graphite furnace. kobv.deanalytik-jena.de The molecular absorption of GaF is then measured at a specific wavelength. kobv.de HR-CS GF MAS can be combined with extraction techniques to determine EOF in various environmental samples, offering very low detection limits. nih.govnih.gov This makes it a powerful tool for trace-level analysis of organofluorine compounds. researchgate.net

Table 3: Features of CIC and HR-CS GF MAS for Fluorine Analysis

| Technique | Principle | Advantages | Applications |

|---|---|---|---|

| Combustion Ion Chromatography (CIC) | Combustion of the sample to convert organofluorine to HF, followed by ion chromatography. acs.orgnih.gov | Robust and widely applicable for sum parameter analysis (TOF, EOF, AOF). nih.govchromatographyonline.com | Environmental monitoring, food packaging analysis. qa-group.com |

| High-Resolution Continuum Source Graphite Furnace Molecular Absorption Spectrometry (HR-CS GF MAS) | In situ formation of a diatomic molecule (e.g., GaF) in a graphite furnace and measurement of its molecular absorption. kobv.de | High sensitivity and selectivity, very low detection limits. kobv.deresearchgate.net | Trace-level determination of EOF in water and soil samples. nih.govnih.gov |

Computational Chemistry and Theoretical Studies on Fluorinated Cyclohexanes

Quantum Chemical Calculations for Conformational Landscape and Energetics

Quantum chemical calculations are fundamental to understanding the preferred three-dimensional structures (conformations) of fluorinated cyclohexanes. By solving approximations of the Schrödinger equation, these methods can determine the geometries of stable conformers and their relative energies, revealing the molecule's conformational preferences. nih.gov

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for accurately predicting molecular structures and energies. nih.govajol.info For a molecule such as 3-(3-Chloropropyl)-1,1-difluorocyclohexane, these calculations begin with proposing initial geometries for various possible conformers. The primary conformational isomerism in this molecule involves the chair form of the cyclohexane (B81311) ring, with the 3-(3-chloropropyl) substituent in either an equatorial or an axial position.

Geometry Optimization: This is the process of finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. Using DFT functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), the geometry of each conformer is systematically adjusted until the forces on all atoms are negligible. researchgate.netrsc.org This yields the most stable arrangement for that particular conformer.

Energy Minimization: Along with geometry optimization, the electronic energy of the molecule is minimized. The final energy value for each optimized conformer allows for a direct comparison of their relative stabilities. Ab initio methods, such as Hartree-Fock (HF) or more advanced correlated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD), offer alternative, often more computationally intensive, ways to calculate these energies. ajol.inforsc.org

The choice of method and basis set is crucial for obtaining reliable results, and computational studies on related fluorinated and halogenated cyclohexanes have established robust protocols for achieving high accuracy. rsc.orgst-andrews.ac.uk

The relative energies obtained from DFT or ab initio calculations are used to predict the dominant conformation at equilibrium. For this compound, the principal equilibrium is between the axial and equatorial conformers of the chloropropyl group.

Generally, bulky substituents on a cyclohexane ring prefer the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions with other axial hydrogens. rsc.org The 1,1-difluoro substitution at the C1 position introduces significant electronic effects but has a relatively small steric footprint. Therefore, it is anticipated that the conformer with the 3-(3-chloropropyl) group in the equatorial position will be significantly more stable.

Quantum chemical calculations can quantify this preference. The Gibbs free energy difference (ΔG) between the conformers is calculated, which includes contributions from electronic energy, zero-point vibrational energy, and thermal corrections. A positive ΔG for the axial-to-equatorial transition indicates a preference for the equatorial conformer.

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Equatorial-Chloropropyl | 0.00 (Reference) | 0.00 (Reference) | >99 |

| Axial-Chloropropyl | +4.50 | +4.85 | <1 |

Note: The data in this table are hypothetical examples derived from established principles of conformational analysis for substituted cyclohexanes and are intended for illustrative purposes.

Stereoelectronic Effects of Fluorine in Cyclohexane Systems

Fluorine's high electronegativity introduces profound stereoelectronic effects, which are interactions between electron orbitals that depend on the molecule's geometry. wikipedia.org These effects can override traditional steric considerations and significantly influence conformational stability.

The gauche effect describes the tendency of a molecule with vicinal (adjacent) electronegative substituents, such as 1,2-difluoroethane, to prefer a gauche conformation over an anti conformation. wikipedia.org This preference is counterintuitive from a purely steric or electrostatic repulsion standpoint. The stabilization is often attributed to hyperconjugation, where a σ(C-H) bonding orbital donates electron density into an adjacent, anti-periplanar σ*(C-F) antibonding orbital. wikipedia.orgst-andrews.ac.uk

In the context of this compound, the fluorine atoms are on C1 and the chloropropyl group is on C3. Therefore, a classic 1,2-vicinal gauche interaction between these substituents is not present within the ring structure. However, the principles of the gauche effect are crucial for understanding the broader conformational behavior of fluorinated cyclohexanes, where gauche relationships between C-F bonds and other bonds dictate local geometry and stability. st-andrews.ac.ukacs.org

Hyperconjugation is a key stabilizing stereoelectronic effect in fluorinated systems. It involves the delocalization of electrons from a filled (donor) bonding orbital (σ) to an adjacent empty (acceptor) antibonding orbital (σ*). researchgate.netacs.org The efficiency of this interaction is highly dependent on the orbital alignment, being maximal when the orbitals are anti-periplanar (oriented 180° apart).

Key potential interactions include:

σ(C-H) → σ(C-F):* Donation from an axial C-H bond into an anti-periplanar C-F antibonding orbital is a strong stabilizing interaction. For instance, the axial C-H bonds at C3 and C5 can interact with the antibonding orbitals of the axial C-F bond.

σ(C-C) → σ(C-F):* Electron density from a C-C bond in the ring can be donated into a C-F antibonding orbital. The interaction between the C2-C3 bond and the axial C1-F bond would be an example.

These interactions collectively stabilize the chair conformation and influence bond lengths and angles. The NBO analysis provides a quantitative measure of the strength of these interactions, typically reported as a stabilization energy E(2).

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Interaction Type | Estimated Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| σ (C5-Haxial) | σ* (C1-Faxial) | Anti-periplanar | ~2.5 |

| σ (C3-Haxial) | σ* (C1-Faxial) | Anti-periplanar | ~2.5 |

| σ (C2-C3) | σ* (C1-Faxial) | Gauche | ~1.0 |

| σ (C5-C6) | σ* (C1-Fequatorial) | Gauche | ~0.8 |

Note: The data in this table are representative values based on NBO analyses of similar fluorinated cyclohexane systems and are for illustrative purposes.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide a highly accurate, static picture of a few key conformers, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore the full conformational landscape of a molecule over time.

Molecular Mechanics (MM): This method uses a simplified, classical mechanics-based model (a "force field") to calculate the potential energy of a molecule. rsc.org Force fields consist of parameters for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded (van der Waals and electrostatic) interactions. For novel molecules like this compound, accurate parameters for the fluorinated and chlorinated fragments are essential for reliable simulations.

Molecular Dynamics (MD): MD simulations use the forces calculated by the MM force field to solve Newton's equations of motion, simulating the movement of atoms over time. Running a simulation for nanoseconds or longer allows the molecule to explore a vast range of conformations. By analyzing the trajectory of the simulation, one can identify all accessible conformations, the transitions between them, and their populations, providing a dynamic understanding of the molecule's flexibility and behavior in different environments (e.g., in a solvent). This approach is particularly useful for sampling the flexibility of the chloropropyl side chain in addition to the ring's conformations.

Electrostatic Potential Mapping and Dipole Moment Calculations

Electrostatic potential maps are three-dimensional visualizations that illustrate the charge distribution across a molecule's surface. researchgate.netnih.govyoutube.com These maps are generated by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential, typically colored red, indicate an excess of electron density and are characteristic of electronegative atoms or lone pairs, representing sites susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, signify electron-deficient areas and are prone to nucleophilic attack. youtube.com For fluorinated cyclohexanes, the high electronegativity of fluorine atoms results in a significant polarization of the C-F bonds, leading to distinct regions of negative potential around the fluorine atoms and positive potential around the hydrogen atoms of the cyclohexane ring. nih.govrsc.org

Analysis of Molecular Polarity and Janus-Faced Character

The strategic placement of fluorine atoms on a cyclohexane ring can lead to a unique and pronounced form of molecular polarity, often described as a "Janus-faced" character, named after the two-faced Roman god. st-andrews.ac.uk This phenomenon is particularly evident in all-cis substituted fluorocyclohexanes, where all the highly electronegative fluorine atoms reside on one face of the ring, while the more electropositive hydrogen atoms occupy the opposite face. nih.govst-andrews.ac.uk This segregation of atoms creates a molecule with two distinct "faces": an electron-rich, negative face (the fluorine face) and an electron-poor, positive face (the hydrogen face). nih.gov

The Janus-faced character profoundly influences the molecule's physicochemical properties. The increased polarity leads to greater water solubility compared to non-fluorinated analogues. nih.gov This is attributed to the large dipole moment, which facilitates stronger interactions with polar solvent molecules like water. nih.govnih.gov Molecular dynamics simulations have shown that water molecules structure themselves differently around the two faces of these rings; water's oxygen atoms are preferentially oriented towards the electropositive hydrogen face, while water's hydrogen atoms orient towards the electronegative fluorine face. nih.gov

This polarity also impacts lipophilicity, which is often measured as the partition coefficient (log P). A progressive increase in fluorination on the cyclohexane ring leads to a significant decrease in log P, indicating a shift towards greater hydrophilicity (increased polarity). nih.govrsc.org

| Compound | Number of Fluorine Atoms | log P Value |

|---|---|---|

| Phenylcyclohexane | 0 | 4.99 |

| Phenyldifluorocyclohexane | 2 | 3.30 |

| Phenyltrifluorocyclohexane | 3 | 2.64 |

| Phenyl-all-cis-tetrafluorocyclohexane | 4 | 2.58 |

Table 1: Experimentally determined log P values for a series of phenyl-substituted cyclohexanes, demonstrating the increase in polarity (decrease in log P) with increasing fluorination. Data sourced from studies on related fluorinated cyclohexane systems. nih.gov

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of organic reactions, providing insights that are often difficult or impossible to obtain through experimental means alone. wikipedia.org For fluorinated cyclohexanes, theoretical modeling can be used to predict reactivity, understand reaction pathways, and calculate the energetics of transition states and intermediates. researchgate.net

Methods such as Density Functional Theory (DFT) are commonly used to map the potential energy surface of a reaction. By doing so, chemists can identify the lowest energy path from reactants to products, known as the reaction coordinate. wikipedia.org Key points along this coordinate include local minima, which represent stable reactants, intermediates, and products, and saddle points, which correspond to transition states. The energy difference between the reactants and the highest-energy transition state is the activation energy, a critical factor in determining the reaction rate. researchgate.net

In the context of this compound, computational modeling could be applied to investigate various potential reactions. For example, the reactivity of the chloropropyl side chain in nucleophilic substitution (SN2) or elimination (E2) reactions could be modeled. Such studies would involve calculating the activation barriers for competing pathways, helping to predict the major product under different reaction conditions. Conformational analysis is crucial in these predictions, as the reaction rate can be highly dependent on the spatial arrangement of the reacting groups. For instance, the E2 reaction proceeds most efficiently when the leaving group and the abstracted proton are in an anti-periplanar arrangement, a conformational requirement that can be evaluated computationally. wikipedia.org

Furthermore, computational models can explore the influence of the gem-difluoro group on the reactivity of the cyclohexane ring or the side chain. The strong electron-withdrawing inductive effect of the fluorine atoms can alter the electron density at nearby carbon atoms, potentially influencing the rates and regioselectivity of reactions occurring elsewhere in the molecule.

Theoretical Treatment of Solvent Effects on Conformational Equilibria (e.g., SCIPCM)

The conformational landscape of flexible molecules like cyclohexane derivatives is highly sensitive to their environment. The relative stability of different conformers, such as the chair conformations with substituents in axial versus equatorial positions, can be significantly influenced by the surrounding solvent. stackexchange.com Theoretical and computational methods are essential for quantifying these solvent effects on conformational equilibria.

One major class of methods used for this purpose is continuum solvation models. rsc.org These models approximate the solvent as a continuous, polarizable medium characterized by its dielectric constant (ε), rather than modeling individual solvent molecules. The solute molecule is placed within a cavity in this dielectric medium, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated. The Self-Consistent Isodensity Polarized Continuum Model (SCIPCM) is one such advanced continuum model.

According to reaction-field theory, the charge distribution of the solute molecule induces a polarization in the surrounding dielectric medium. rsc.org This polarized medium, in turn, creates a "reaction field" that interacts with the solute's dipole moment, leading to a net stabilization. The magnitude of this stabilization depends on both the solute's dipole moment and the solvent's dielectric constant. rsc.org

For a substituted cyclohexane, different conformers (e.g., axial vs. equatorial) will have different dipole moments. A conformer with a larger dipole moment will be more stabilized by a polar solvent (high ε) than a conformer with a smaller dipole moment. By calculating the solvation free energy for each conformer, it is possible to predict how the equilibrium between them will shift when moving from the gas phase to a solvent of a particular polarity. For polar molecules like this compound, these solvent effects are expected to be particularly pronounced and play a critical role in determining the dominant conformation in solution. stackexchange.com

| Solvent | Dielectric Constant (ε) at 20°C | General Effect on Polar Solutes |

|---|---|---|

| Vacuum (Gas Phase) | 1 | Reference state; no solvation stabilization. |

| n-Hexane | 1.88 | Minimal stabilization of polar conformers. |

| Chloroform | 4.81 | Moderate stabilization of polar conformers. |

| Ethanol | 24.55 | Significant stabilization of polar conformers. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Strong stabilization of polar conformers. |

| Water | 80.1 | Very strong stabilization of polar conformers. |

Table 2: Dielectric constants of common solvents. Continuum models use these values to calculate the differential stabilization of molecular conformers, thereby predicting the conformational equilibrium in solution.

Role of Fluorinated Cyclohexane Derivatives in Advanced Organic Synthesis

Fluorinated Cyclohexanes as Versatile Building Blocks for Complex Molecule Construction.nih.govbeilstein-journals.orgnih.gov

Fluorinated cyclohexanes are increasingly recognized as versatile building blocks in the synthesis of complex organic molecules. nih.govbeilstein-journals.org Their utility stems from the unique properties imparted by fluorine, which can be leveraged to control molecular conformation, reactivity, and biological activity. The synthesis of various fluorinated cyclohexane (B81311) derivatives, such as the amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif, highlights the strategic importance of these scaffolds in discovery chemistry programs. nih.govbeilstein-journals.org

The preparation of these building blocks can involve multi-step synthetic sequences, starting from readily available materials. For instance, a common strategy involves a Birch reduction of an aromatic precursor, followed by a series of transformations including epoxidation, hydrofluorination, and functional group manipulation to yield the desired fluorinated cyclohexane. nih.govbeilstein-journals.orgnih.gov In the context of 3-(3-Chloropropyl)-1,1-difluorocyclohexane, the gem-difluoro group provides a stable, lipophilic core, while the chloropropyl chain offers a handle for further synthetic elaboration. This bifunctionality allows for its incorporation into larger, more complex molecular architectures through nucleophilic substitution reactions at the terminal carbon of the chloropropyl group. The stability of the C-F bond ensures that the fluorinated core remains intact during subsequent chemical transformations. lew.ro

The table below illustrates the versatility of fluorinated cyclohexane building blocks by showcasing different functionalized derivatives and their potential synthetic applications.

| Fluorinated Cyclohexane Derivative | Functional Group(s) | Potential Synthetic Application |

| This compound | gem-difluoro, alkyl chloride | Introduction of a difluorocyclohexyl motif via nucleophilic substitution |

| all-cis-2,3,5,6-tetrafluorocyclohexylamine | tetrafluoro, primary amine | Incorporation into peptides or as a scaffold for library synthesis |

| all-cis-tetrafluorocyclohexane aldehydes | tetrafluoro, aldehyde | Use in multicomponent reactions like the Ugi reaction nih.gov |

| Phenyl-2,3,5,6-tetrafluorocyclohexane | tetrafluoro, phenyl | Derivatization through electrophilic aromatic substitution nih.gov |

Design Principles for Fluorinated Chemical Scaffolds.nih.govelsevierpure.com

The design of fluorinated chemical scaffolds for applications in drug discovery and materials science is guided by a set of well-established principles. elsevierpure.com The strategic incorporation of fluorine is not merely an act of substitution but a deliberate modification to fine-tune a molecule's properties. nih.gov These principles revolve around the unique electronic properties and small size of the fluorine atom.

One of the most powerful strategies in medicinal chemistry is the concept of bioisosterism, where a functional group in a biologically active molecule is replaced by another group with similar steric and electronic properties to improve its pharmacological profile. The gem-difluoromethylene (CF2) group is a well-known bioisostere for a carbonyl group (C=O), a methylene (B1212753) group linked to an oxygen atom (ether linkage), or a single carbon atom. researchgate.netenamine.net This is due to the similar bond angles and the polarized nature of the C-F bonds, which can mimic the electronic environment of these other functional groups.

In the case of this compound, the 1,1-difluoro substitution positions the CF2 group as a potential bioisosteric replacement for a carbonyl group in a cyclohexanone (B45756) ring. This substitution can lead to significant improvements in metabolic stability, as the C-F bond is much stronger and less susceptible to enzymatic oxidation than a C-H bond. lew.ro Furthermore, the introduction of the gem-difluoro group can modulate the lipophilicity and binding affinity of the molecule to its biological target. chemrxiv.orgenamine.net

The following table compares the properties of a gem-difluoromethylene group with its common isosteres.

| Functional Group | Bond Angle (approx.) | Polarity | Potential for Hydrogen Bonding |

| Methylene (-CH2-) | 109.5° | Non-polar | None |

| Carbonyl (-C=O) | 120° | Polar | Acceptor |

| Ether (-O-) | 104.5° | Polar | Acceptor |

| gem-Difluoromethylene (-CF2-) | 109.5° | Highly Polar | Weak Acceptor |

The introduction of fluorine into a molecule has a profound impact on its three-dimensional structure and chemical reactivity. rsc.org The high electronegativity of fluorine creates strong C-F bonds and induces a significant dipole moment. lew.roacs.org In a cyclohexane ring, the presence of fluorine atoms can influence the conformational equilibrium (chair, boat, twist-boat) and the orientation of substituents (axial vs. equatorial). researchgate.net For this compound, the gem-difluoro group at the C1 position would influence the conformational preference of the chloropropyl group at the C3 position.

The strong electron-withdrawing nature of fluorine atoms can also affect the reactivity of nearby functional groups through inductive effects. mdpi.com While the gem-difluoro group in this compound is relatively distant from the chloropropyl side chain, it can still exert a minor electronic influence. More significantly, the presence of fluorine can sterically shield adjacent positions, directing the approach of reagents in subsequent reactions. During the synthesis of fluorinated cyclohexanes, neighboring group participation involving aryl rings can lead to rearrangements, highlighting the intricate influence of molecular architecture on reactivity. core.ac.ukresearchgate.net

Development of Conformationally Restricted Fluorinated Systems.beilstein-journals.orgnih.gov

Restricting the conformational flexibility of a molecule is a key strategy in drug design to enhance binding affinity and selectivity for a biological target. Fluorination can be a powerful tool to achieve conformational restriction. sciforum.net The introduction of multiple fluorine atoms on a cyclohexane ring can create facially polarized systems with large molecular dipoles, as seen in the all-cis-2,3,5,6-tetrafluorocyclohexane motif. beilstein-journals.orgnih.gov This facial polarization arises from the alignment of multiple C-F bonds on one face of the ring, leading to distinct hydrophobic and hydrophilic surfaces. beilstein-journals.org

While this compound does not possess the same degree of facial polarization as a tetrafluorinated system, the gem-difluoro group does impose conformational constraints. The steric bulk and the electronic repulsion between the fluorine atoms and other substituents can favor certain chair conformations over others. This can lead to a more defined three-dimensional structure, which can be advantageous for molecular recognition. The development of such conformationally restricted fluorinated systems provides access to novel chemical space for the design of new bioactive molecules.

Conformational Analysis and Stereochemistry of Difluorocyclohexanes

Chair Conformation Interconversion and Ring Inversion Barriers

The most stable conformation of a cyclohexane (B81311) ring is the chair form, which minimizes both angle and torsional strain. This chair conformation is not static; it undergoes a dynamic process known as ring inversion or a chair flip. During this process, axial substituents become equatorial, and equatorial substituents become axial. masterorganicchemistry.comyoutube.com The interconversion between the two chair forms proceeds through higher-energy intermediates, such as the boat and twist-boat conformations. masterorganicchemistry.com

The energy required to overcome these intermediates is known as the ring inversion barrier. For cyclohexane itself, this barrier is approximately 10-11 kcal/mol. The presence of substituents on the ring can influence this barrier. In the case of 1,1-difluorocyclohexane (B1205268), a key structural motif in 3-(3-Chloropropyl)-1,1-difluorocyclohexane, the barrier to ring inversion is not significantly altered compared to the parent cyclohexane. This is because the geminal difluoro substitution does not introduce significant additional strain in the transition state of the ring flip.

The process of a chair flip can be visualized as follows:

One "footrest" of the chair flips up, leading to a half-chair and then a twist-boat conformation.

The other "headrest" of the original chair then flips down, passing through another half-chair to arrive at the inverted chair conformation. masterorganicchemistry.com

This rapid interconversion at room temperature means that for an unsubstituted cyclohexane, the axial and equatorial positions are effectively averaged. However, in substituted cyclohexanes, one chair conformation is typically more stable than the other, leading to a conformational bias.

Axial-Equatorial Conformational Preferences of Fluorine and Other Substituents

The preference for a substituent to occupy the equatorial position over the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. rsc.orgrsc.org A larger A-value indicates a stronger preference for the equatorial position. This preference is primarily due to steric strain, specifically 1,3-diaxial interactions, which are repulsive interactions between an axial substituent and the axial hydrogens on the same side of the ring. youtube.com

For a fluorine substituent, the A-value is relatively small compared to larger groups. This is due to the small van der Waals radius of fluorine and the long C-F bond, which minimizes 1,3-diaxial interactions. In some cases, particularly in 1,2-difluorocyclohexane, the diaxial conformer can be more stable in the gas phase due to hyperconjugative effects. acs.orgyoutube.com However, in solution, the diequatorial conformer is generally favored. acs.orgresearchgate.net

In the case of this compound, the 1,1-difluoro substitution does not present a conformational choice, as one fluorine will always be axial and the other equatorial in any given chair conformation after the ring flip. The key determinant of conformational preference will be the 3-(3-chloropropyl) group. Alkyl groups generally have a significant preference for the equatorial position to avoid steric clashes. The A-value for a propyl group is approximately 2.1 kcal/mol. Therefore, the chair conformation where the 3-(3-chloropropyl) group is in the equatorial position will be significantly more stable.

Table 1: Approximate A-Values for Relevant Substituents

| Substituent | A-Value (kcal/mol) |

| -F | ~0.25 |

| -CH₃ | ~1.7 |

| -CH₂CH₂CH₂Cl | ~2.1 (estimated) |

Note: The A-value for the 3-chloropropyl group is an estimation based on similar alkyl chains.

The conformation with the 3-(3-chloropropyl) group in the equatorial position will be heavily favored in the conformational equilibrium.

Dynamic Processes and Their Thermodynamic Parameters in Fluorinated Cyclohexanes

The dynamic interconversion between chair conformations is characterized by thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). researchgate.net These parameters can be determined experimentally, often using dynamic nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org By studying the changes in the NMR spectrum at different temperatures, it is possible to calculate the rate of ring inversion and the equilibrium constant between the two chair conformers.

From the equilibrium constant (K), the free energy difference (ΔG°) can be calculated using the following equation:

ΔG° = -RTlnK

where R is the gas constant and T is the temperature in Kelvin.

The enthalpy (ΔH°) and entropy (ΔS°) differences can then be determined from the temperature dependence of ΔG° (van't Hoff equation). For many substituted cyclohexanes, the entropy difference between conformers is small, and the free energy difference is dominated by the enthalpy term, which is largely a reflection of the steric strain. researchgate.net

In fluorinated cyclohexanes, the thermodynamic parameters are influenced by a combination of steric and electronic effects. While the small size of fluorine leads to minimal steric strain, its high electronegativity can lead to significant dipole-dipole interactions and hyperconjugative effects that can influence the relative stability of conformers.

Influence of Solvent Environment on Conformational Equilibria

The surrounding solvent can have a notable impact on the conformational equilibrium of a molecule. researchgate.net This is particularly true for molecules with polar functional groups, where solute-solvent interactions can differ for each conformer. The equilibrium can shift to favor the conformer that is better solvated.

For difluorocyclohexanes, the polarity of the solvent can influence the relative stability of conformers with different dipole moments. researchgate.net For instance, in trans-1,2-difluorocyclohexane, the diaxial conformer is favored in the gas phase, but the more polar diequatorial conformer is favored in solution. acs.org This is because the more polar conformer interacts more favorably with the polar solvent molecules, stabilizing it relative to the less polar conformer.

Stereochemical Control in Substituted Difluorocyclohexane Systems

The stereochemistry of substituted difluorocyclohexanes is determined by the relative and absolute configuration of the stereocenters on the ring. In the case of this compound, the carbon atom to which the 3-chloropropyl group is attached (C-3) is a stereocenter. Therefore, this compound can exist as a pair of enantiomers, (R)-3-(3-Chloropropyl)-1,1-difluorocyclohexane and (S)-3-(3-Chloropropyl)-1,1-difluorocyclohexane.

The synthesis of such a molecule would likely result in a racemic mixture unless a stereoselective synthesis is employed. The conformational preferences discussed previously apply to both enantiomers. The bulky 3-(3-chloropropyl) group will strongly favor the equatorial position in both the (R) and (S) isomers.

The presence of the geminal difluoro group at the 1-position does not introduce any new stereocenters, but it does influence the electronic environment of the ring and can have subtle effects on the reactivity of the molecule at different positions. The fixed positions of the fluorine atoms also simplify the conformational analysis, as the primary determinant of the equilibrium is the position of the C-3 substituent.

Supramolecular Chemistry and Intermolecular Interactions of Fluorinated Cyclohexane Scaffolds

Design and Synthesis of Facially Polarized Fluorinated Cyclohexanes

While a direct synthetic route for 3-(3-Chloropropyl)-1,1-difluorocyclohexane is not prominently described in the literature, its synthesis can be envisioned through established methodologies for creating functionalized gem-difluorocycloalkanes. A plausible synthetic strategy would involve the difluorination of a pre-functionalized cyclohexanone (B45756) precursor. For instance, a Michael addition of a chloropropyl unit to a cyclohexenone, followed by geminal difluorination of the resulting ketone, would yield the target molecule.

Key Synthetic Steps for Analogous Compounds:

| Step | Reaction | Reagents | Purpose |

| 1 | Michael Addition | Cyclohexenone, 3-chloropropyl magnesium bromide | Introduction of the chloropropyl side chain |

| 2 | Geminal Difluorination | Substituted cyclohexanone, Deoxofluorinating agents (e.g., DAST, Deoxo-Fluor®) | Conversion of the carbonyl group to a difluoromethylene group |

This approach allows for the modular synthesis of various 3-substituted 1,1-difluorocyclohexanes by changing the Michael donor in the initial step.

Analysis of Intermolecular Electrostatic Interactions in Solid-State Structures

The solid-state packing of fluorinated cyclohexanes is heavily influenced by a network of weak, yet significant, intermolecular interactions. The C-F bond, being highly polarized, allows the fluorine atoms to participate in non-covalent interactions such as hydrogen bonds (C-H···F) and halogen bonds (C-F···X). In the case of this compound, the interplay of these interactions would dictate the crystal packing.

The facial polarization of the 1,1-difluorocyclohexane (B1205268) ring, in conjunction with the chloropropyl substituent, would lead to a complex energy landscape for crystal formation. It is anticipated that C-H···F interactions between the cyclohexane (B81311) protons and the fluorine atoms of neighboring molecules would be a dominant feature in the crystal lattice. Additionally, the chlorine atom on the propyl side chain could participate in halogen bonding or other dipole-dipole interactions, further stabilizing the solid-state structure.

Typical Intermolecular Interaction Energies in Fluorinated Organic Compounds:

| Interaction Type | Typical Energy Range (kcal/mol) |

| C-H···F Hydrogen Bond | 0.5 - 2.0 |

| C-F···F-C Interactions | 0.2 - 1.0 |

| Halogen Bonding (C-Cl···X) | 1.0 - 5.0 |

Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for dissecting these intricate intermolecular forces and predicting the most stable crystal packing arrangements.

Crystal Engineering of Fluorinated Cyclohexane Derivatives

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. For fluorinated cyclohexane derivatives, this involves leveraging the predictable nature of intermolecular interactions to control the solid-state architecture. By modifying the substituents on the cyclohexane ring, it is possible to tune the strength and directionality of the non-covalent interactions, thereby influencing properties such as melting point, solubility, and even solid-state reactivity.

In the context of this compound, the chloropropyl arm provides a handle for crystal engineering. For example, co-crystallization with molecules capable of forming strong interactions with the chlorine atom (e.g., halogen bond donors) could lead to the formation of novel binary crystalline solids with unique packing motifs. The length and flexibility of the propyl chain also play a crucial role, as they can influence the ability of the molecules to pack efficiently.

Applications in the Design of Soft Materials and Supramolecular Assemblies

The unique properties of facially polarized fluorinated cyclohexanes make them attractive building blocks for the design of advanced soft materials and supramolecular assemblies. The ability of these molecules to self-assemble into ordered structures is a key feature that can be exploited in various applications.

For instance, the introduction of a 1,1-difluorocyclohexane moiety into liquid crystal molecules can significantly impact their dielectric anisotropy, a critical parameter for display technologies. The dipole moment associated with the C-F bonds can enhance the alignment of the molecules in an electric field.

Furthermore, the self-assembly of fluorinated cyclohexanes can be used to create well-defined nanostructures. By attaching specific functional groups to the cyclohexane scaffold, it is possible to program the self-assembly process to form, for example, nanotubes, vesicles, or gels. These supramolecular structures could find applications in areas such as drug delivery, catalysis, and materials science. The amphiphilic nature that could be imparted by the combination of a fluorinated, "fluorous" portion and a hydrocarbon or functionalized tail (like the chloropropyl group) can drive the formation of these ordered assemblies in specific solvents.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Fluorination Methodologies for Cyclohexanes

The synthesis of fluorinated cyclohexanes heavily relies on the available fluorination methods. While traditional methods have been effective, there is a continuous drive towards developing more sustainable, efficient, and selective processes.

Key Research Areas:

Late-Stage Fluorination: A significant trend is the development of methods for introducing fluorine atoms at a late stage in a synthetic sequence. This approach allows for the diversification of complex molecules without the need for de novo synthesis. Recent advancements in C-H bond functionalization are particularly promising for the direct and selective fluorination of cyclohexane (B81311) rings. tdl.orgrsc.org

Catalytic Fluorination: The use of transition metal catalysts, organocatalysts, and photocatalysts is enabling milder and more selective fluorination reactions. nih.govmdpi.com For instance, chiral anion phase-transfer catalysis has shown success in the asymmetric fluorination of cyclohexanones, paving the way for enantiomerically pure fluorinated cyclohexanes. nih.gov

Flow Chemistry: Continuous-flow microreactors offer enhanced safety and control over highly reactive and hazardous fluorinating agents like diethylaminosulfur trifluoride (DAST). cam.ac.uk This technology is poised to make the synthesis of fluorinated cyclohexanes more scalable and safer for industrial applications.

Biocatalysis: The discovery and engineering of fluorinase enzymes present a green and highly selective alternative for the formation of C-F bonds. nih.govijournals.cn While still an emerging field, biocatalysis holds the potential to revolutionize the synthesis of complex fluorinated natural products and their analogues. rsc.org

| Methodology | Advantages | Challenges |

| Late-Stage C-H Fluorination | Access to novel chemical space, rapid analogue synthesis. | Regio- and stereoselectivity control. |

| Catalytic Fluorination | High selectivity, mild reaction conditions. | Catalyst cost and stability, substrate scope. |

| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup cost, potential for clogging. |

| Biocatalysis | High selectivity, environmentally friendly. | Limited enzyme availability and stability. |

Exploration of Complex and Highly Functionalized Fluorinated Architectures

The focus of research is expanding from simple fluorinated cyclohexanes to more complex and highly functionalized molecular architectures. These structures are of particular interest for their potential applications in drug discovery and materials science.

Emerging Architectures:

Polyfluorinated Cyclohexanes: The synthesis of cyclohexanes with multiple fluorine substituents, such as all-cis-1,2,4,5-tetrafluoro-3-phenylcyclohexane, leads to molecules with unique facial polarity. researchgate.net These highly polarized rings are being explored for their interactions with biological targets and for their use in advanced materials.

gem-Difluorinated Cyclohexanes: The gem-difluoro motif is a valuable isostere for carbonyl groups and can significantly impact the conformational preferences and metabolic stability of a molecule. The development of efficient methods for the synthesis of gem-difluorocycloalkanes is an active area of research. researchgate.netresearchgate.netnih.govacs.org

Fluorinated Cyclohexanes with Multiple Stereocenters: The controlled synthesis of fluorinated cyclohexanes with multiple chiral centers is a significant challenge. Asymmetric fluorination reactions and the use of chiral building blocks are key strategies to access these complex molecules. nih.govresearchgate.net

Advanced Computational Approaches for Predictive Design and Mechanistic Understanding

Computational chemistry is playing an increasingly important role in the design of novel fluorinated compounds and in understanding the mechanisms of fluorination reactions.

Applications of Computational Chemistry:

Predictive Design: Quantum chemical calculations can be used to predict the physicochemical properties of fluorinated cyclohexanes, such as their conformational preferences, dipole moments, and lipophilicity. emerginginvestigators.org This allows for the in silico design of molecules with desired characteristics before embarking on lengthy and expensive synthetic efforts.

Mechanistic Insights: Computational studies are crucial for elucidating the mechanisms of complex fluorination reactions. For example, they can help to understand the role of catalysts, the nature of transition states, and the factors that control selectivity. nih.gov This knowledge is essential for the rational design of new and improved fluorination methods. acs.org

Reaction Optimization: By modeling reaction pathways and predicting potential side products, computational approaches can guide the optimization of reaction conditions to improve yields and selectivities.

Integration of Fluorinated Cyclohexane Motifs in Retrosynthetic Analysis for Complex Targets

The unique properties of fluorinated cyclohexane motifs are leading to their increasing incorporation into the retrosynthetic analysis of complex target molecules, particularly in the field of medicinal chemistry.

Strategic Considerations:

Bioisosteric Replacement: Fluorinated cyclohexane rings can serve as bioisosteres for other cyclic structures, such as phenyl rings or other carbocycles. This strategy can be used to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Conformational Control: The introduction of fluorine atoms can have a profound effect on the conformational equilibrium of the cyclohexane ring. This can be strategically employed to lock a molecule into a bioactive conformation.

Metabolic Blocking: The C-F bond is exceptionally strong and resistant to metabolic cleavage. The strategic placement of fluorine atoms can block sites of metabolism, thereby increasing the half-life of a drug.

The continued development of synthetic methods and a deeper understanding of the fundamental properties of fluorinated cyclohexanes will undoubtedly lead to the discovery of new and important molecules with a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.